2-(3-azetidinyloxy)-4-methoxyPyridine
Description
2-(3-Azetidinyloxy)-4-methoxyPyridine is a pyridine derivative featuring a methoxy group at the 4-position and an azetidinyloxy substituent at the 2-position. The azetidinyloxy group, a four-membered nitrogen-containing ring, introduces steric and electronic effects distinct from simpler alkoxy substituents.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-4-methoxypyridine |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-2-3-11-9(4-7)13-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
InChI Key |
FLMABZLVNBMDKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)OC2CNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-azetidinyloxy)-4-methoxyPyridine typically involves the reaction of 4-methoxypyridine with azetidine derivatives under specific conditions. One common synthetic route includes the use of azetidine-3-ol as a starting material, which undergoes a nucleophilic substitution reaction with 4-methoxypyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(3-azetidinyloxy)-4-methoxyPyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine core, leading to the formation of various substituted products.
Scientific Research Applications
2-(3-azetidinyloxy)-4-methoxyPyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 2-(3-azetidinyloxy)-4-methoxyPyridine is explored for its potential as a therapeutic agent. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(3-azetidinyloxy)-4-methoxyPyridine involves its interaction with specific molecular targets in biological systems. The azetidine ring and the methoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Electronic Properties
- Conformational Preferences: In 4-methoxypyridine, the methoxy group adopts an eclipsed conformation with the pyridine ring, as shown by ab initio calculations (). This maximizes resonance stabilization . This could reduce resonance effects and alter solubility or crystallinity.
Coordination Chemistry :
Data Table: Key Pyridine Derivatives and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
